N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,2-thiazinane ring: This can be achieved through the cyclization of appropriate sulfonamide precursors under acidic or basic conditions.
Attachment of the phenyl group: This step involves the coupling of the 1,2-thiazinane derivative with a halogenated benzene derivative using palladium-catalyzed cross-coupling reactions.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent coupling with 2-methoxyphenethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Metal Coordination: The compound’s ability to coordinate with metal ions could influence its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: This compound shares the 1,2-thiazinane ring and phenyl group but differs in the substituents attached to the nitrogen atoms.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Another similar compound with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiazinane ring and an oxalamide group, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of this compound is C21H25N3O5S, with a molecular weight of 431.5 g/mol. The compound's structure features a dioxido group that contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C21H25N3O5S |
Molecular Weight | 431.5 g/mol |
CAS Number | 899748-26-6 |
Biological Activity
Research indicates that compounds containing thiazinane and oxalamide moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies:
Antimicrobial Activity
Preliminary studies suggest that the compound demonstrates antimicrobial properties against various bacterial strains. For instance, derivatives of thiazinane compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dioxido functionality is believed to enhance this activity by interacting with bacterial cell walls or essential metabolic pathways.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro. Research on related thiazolidine derivatives indicates that modifications in the molecular structure can lead to increased cytotoxicity against various cancer cell lines.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Studies on thiazolidine derivatives have indicated that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests that this compound may possess similar properties.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Antibacterial Activity : A study on thiazolidine derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, with activity indices ranging from 53% to 91% depending on the substituents on the phenyl group .
- Cytotoxicity Assays : Research involving thiazolidine derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines such as HT29 adenocarcinoma cells and H460 lung cancer cells . These findings suggest a promising avenue for further exploration of this compound in cancer therapy.
- Inflammation Studies : In vivo studies have shown that thiazolidine derivatives can significantly reduce inflammation markers in models of acute inflammation . This positions this compound as a potential candidate for anti-inflammatory drug development.
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-29-19-7-3-2-6-16(19)12-13-22-20(25)21(26)23-17-8-10-18(11-9-17)24-14-4-5-15-30(24,27)28/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHKHFBYADOWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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